CYP2A6 Binding Affinity: A Differentiated Metabolic Interaction Profile
The target compound exhibits a measurable, albeit weak, binding affinity for CYP2A6 with a Kd of 4.5 µM, determined via a type 1 differential spectroscopy assay [1]. This contrasts with the expected metabolic pathway for the structurally related drug Pentoxyverine, which is primarily metabolized via hydrolysis and desalkylation pathways without prominent CYP2A6 involvement [2]. This difference in CYP interaction profile suggests a distinct off-target metabolic fate for the intermediate compared to the final drug substance.
| Evidence Dimension | CYP2A6 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 4.5 µM (Kd, type 1 binding) |
| Comparator Or Baseline | Pentoxyverine (Carbetapentane): No significant CYP2A6 binding reported; metabolism primarily hydrolytic and desalkylative |
| Quantified Difference | Qualitative difference; Target compound shows a defined CYP2A6 interaction absent in the major metabolic fate of the final drug product |
| Conditions | Binding affinity to CYP2A6 of unknown origin assessed via increase in absorbance at 379–387 nm |
Why This Matters
This metabolic differentiation is critical for researchers designing in vitro ADME panels; using the target compound as an intermediate or impurity standard requires accounting for its unique CYP interaction, which may not be predicted by the metabolic profile of the final drug substance.
- [1] BindingDB BDBM50101991. Affinity Data Kd: 4.50E+3 nM. Assay Description: Binding affinity to CYP2A6 (unknown origin) assessed as type 1 interaction as increase in absorbance 379 to 387 nm and decrease. View Source
- [2] Meyer MR, et al. Characterization of pentoxyverine metabolites in urine using GC/MS after intoxication with Silomat cough drops. *Forensic Sci Int*. 2011; 209(1-3): 160-166. (Metabolites identified include hydrolyzed, desalkylated and ring-hydroxylated products; no prominent CYP2A6-dependent pathway reported.) View Source
